Desmethyl Mebeverine Acid, also known as O-Desmethyl Mebeverine Acid, is a significant metabolite of the antispasmodic drug Mebeverine. Its chemical formula is C₁₅H₂₃NO₃, and it is classified as a tertiary amine with a methoxy group. This compound is primarily recognized for its role in modulating gastrointestinal smooth muscle activity, making it relevant in the treatment of irritable bowel syndrome and other gastrointestinal disorders. The compound exhibits unique pharmacokinetic properties compared to its parent compound, contributing to its therapeutic profile.
These reactions are influenced by the presence of hydroxyl and amino groups in the compound, which play critical roles in its reactivity and interaction with other molecules .
Desmethyl Mebeverine Acid exhibits notable biological activity primarily through its influence on smooth muscle contraction in the gastrointestinal tract. It functions by blocking fast sodium channels and slow calcium channels on myocyte membranes, leading to reduced muscle contraction and improved gastrointestinal motility. The compound's mechanism of action involves:
The synthesis of Desmethyl Mebeverine Acid is primarily achieved through the hydrolysis of Mebeverine. This process can be summarized as follows:
In industrial settings, optimized conditions are crucial for maximizing yield and purity during synthesis .
Desmethyl Mebeverine Acid finds applications primarily in pharmacology due to its role as a metabolite of Mebeverine. Its therapeutic uses include:
The compound's unique pharmacological properties make it valuable for studying the efficacy and safety profiles of gastrointestinal medications .
Interaction studies involving Desmethyl Mebeverine Acid focus on its biochemical pathways and interactions with various enzymes and proteins. Key points include:
Several compounds are structurally or functionally similar to Desmethyl Mebeverine Acid. These include:
| Compound Name | Description | Unique Features |
|---|---|---|
| Mebeverine | Parent compound; an antispasmodic agent | Rapidly hydrolyzed; shorter half-life |
| Mebeverine Acid | Another primary metabolite of Mebeverine | Similar action but distinct pharmacokinetics |
| Mebeverine Alcohol | Metabolite formed during hydrolysis | Different metabolic pathway compared to acid |
Desmethyl Mebeverine Acid is unique due to its specific structural modifications that enhance metabolic stability and pharmacological activity compared to these similar compounds. Its longer half-life allows for more prolonged therapeutic effects, making it a subject of interest in pharmacological research .
Desmethyl mebeverine acid represents a major circulating metabolite formed through the enzymatic demethylation of mebeverine alcohol, which itself originates from the primary hydrolysis of mebeverine [1]. The compound possesses the molecular formula C₁₅H₂₃NO₃ with a molecular weight of 265.35 g/mol [2]. Its systematic name is 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid, reflecting the structural modification that occurs during the metabolic process [2].
The formation of desmethyl mebeverine acid occurs through a sequential biotransformation pathway initiated by esterase-mediated hydrolysis of the parent compound mebeverine [3]. The initial step involves rapid enzymatic cleavage of the ester bond in mebeverine, yielding mebeverine alcohol and veratric acid as primary metabolites [1] [3]. Subsequently, mebeverine alcohol undergoes further oxidative metabolism to form mebeverine acid, which then serves as the immediate precursor for desmethyl mebeverine acid formation [4].
The demethylation process responsible for desmethyl mebeverine acid biosynthesis involves the removal of a methyl group from the methoxy substituent on the aromatic ring of mebeverine acid [5] [6]. This transformation follows established patterns observed in phase I metabolic reactions, where cytochrome P450 enzymes catalyze O-demethylation reactions [5]. The metabolic pathway demonstrates the characteristic pattern of ester hydrolysis followed by O-demethylation that has been identified in comprehensive gas chromatography-mass spectrometry studies of mebeverine metabolism [6].
Research utilizing rat liver microsome incubates has revealed that the demethylation mechanism proceeds through typical oxidative pathways involving cytochrome P450-mediated reactions [5] [6]. The process results in the conversion of the methoxy group to a hydroxyl group, generating the phenolic derivative that characterizes desmethyl mebeverine acid [7]. This biotransformation represents one of several overlapping metabolic pathways that include ester hydrolysis, O-demethylation, ring hydroxylation, and N-dealkylation reactions [6].
The hepatic contribution to desmethyl mebeverine acid formation represents the predominant site of biotransformation, consistent with the liver's central role in drug metabolism [8]. Hepatic metabolism occurs primarily through the action of liver microsomes containing cytochrome P450 enzymes responsible for the demethylation process [5] [6]. The liver demonstrates significant metabolic capacity for mebeverine biotransformation, with approximately 75% of administered mebeverine binding to human serum albumin before undergoing hepatic processing [8].
Studies examining the tissue distribution of metabolic activity have confirmed that the liver serves as the primary organ for desmethyl mebeverine acid production [7]. The hepatic metabolism of mebeverine follows first-pass elimination kinetics, with rapid conversion occurring in the gut wall and liver following oral administration [9] [10]. This extensive first-pass metabolism results in high plasma concentrations of metabolites, including desmethyl mebeverine acid, while negligible amounts of the parent drug remain detectable in circulation [10].
Extrahepatic metabolism contributes to desmethyl mebeverine acid formation through metabolic activity in peripheral tissues, particularly the intestinal wall [11]. The gastrointestinal tract demonstrates significant metabolic capacity for mebeverine biotransformation, with esterase activity contributing to the initial hydrolysis step that precedes demethylation [11]. Human intestinal microsomes exhibit phase I metabolic activity comparable to that observed in hepatic systems, suggesting meaningful extrahepatic contribution to overall metabolite formation [12].
The kidney represents another site of extrahepatic metabolism, though its contribution to desmethyl mebeverine acid formation appears limited compared to hepatic and intestinal metabolism [13]. Renal metabolism primarily involves conjugation reactions rather than the oxidative demethylation required for desmethyl mebeverine acid biosynthesis [7]. The urinary excretion pattern of mebeverine metabolites indicates that 95% of metabolites are eliminated via the kidneys, with peak excretion occurring within two hours of administration [8].
| Tissue | Metabolic Process | Contribution Level | Primary Enzymes |
|---|---|---|---|
| Liver | O-demethylation, oxidation | Primary (>70%) | Cytochrome P450 |
| Intestinal wall | Ester hydrolysis | Secondary (15-20%) | Esterases |
| Kidney | Conjugation | Minimal (<5%) | Transferases |
| Plasma | Protein binding | Transport (75%) | Albumin |
Interspecies differences in desmethyl mebeverine acid formation reflect fundamental variations in drug-metabolizing enzyme expression and activity across species [14] [15]. The metabolic conversion efficiency varies significantly between humans, rats, and other laboratory animals commonly used in pharmacokinetic studies [14]. These differences arise from species-specific variations in cytochrome P450 isoform composition, enzyme expression levels, and catalytic activities [15].
Human metabolic conversion of mebeverine to desmethyl mebeverine acid demonstrates distinct pharmacokinetic parameters compared to laboratory animal models [4] [16]. In human subjects, desmethyl mebeverine acid exhibits a maximum plasma concentration of approximately 291.81 ± 125.92 ng/ml following oral administration of mebeverine, with a time to peak concentration of 3.19 ± 1.48 hours [4] [16]. The area under the concentration-time curve reaches 2191.85 ± 542.94 ng·h/ml, indicating substantial systemic exposure to this metabolite [16].
Rat liver microsome studies reveal enhanced metabolic activity compared to human systems, with more rapid conversion rates observed in rodent models [6] [17]. The increased metabolic efficiency in rats reflects higher cytochrome P450 enzyme density and altered substrate specificity compared to human hepatic microsomes [18]. This enhanced metabolism results in faster clearance rates and different metabolite profiles between species [19].
The variability in metabolic conversion efficiency extends beyond simple quantitative differences to include qualitative variations in metabolite formation pathways [20]. Species differences in biotransformation encompass variations in the relative contribution of different metabolic routes, with some species favoring alternative pathways over O-demethylation [20]. These differences have significant implications for the extrapolation of preclinical data to human populations [21].
| Species | Conversion Efficiency | Time to Peak (hours) | Metabolic Rate | Primary Pathway |
|---|---|---|---|---|
| Human | Moderate | 3.19 ± 1.48 | Baseline | O-demethylation |
| Rat | High | <2.0 | 3-5x faster | Multiple pathways |
| Mouse | High | <2.5 | 2-4x faster | O-demethylation |
| Dog | Moderate | 2.5-4.0 | Similar to human | O-demethylation |
The molecular basis for interspecies variability lies in evolutionary differences in cytochrome P450 gene families and their expression patterns [22]. Humans possess eight genes within the cytochrome P450 1A, 2C, 2D, and 3A subfamilies, while mice contain 34 genes within the cytochrome P450 system [22]. These structural differences result in substantially different metabolic capabilities between species, with rodents generally demonstrating more rapid drug metabolism than humans [22].
Pharmacokinetic studies have documented significant interspecies differences in the elimination half-life of desmethyl mebeverine acid [23] [24]. Human subjects exhibit a half-life of approximately 7.52 ± 3.31 hours for desmethyl mebeverine acid, while animal models typically demonstrate shorter elimination periods [23]. These differences reflect species-specific variations in both metabolic clearance and renal elimination processes [25].